molecular formula C8H8BrNO3 B1283776 4-Bromo-2-ethoxy-1-nitrobenzene CAS No. 57279-70-6

4-Bromo-2-ethoxy-1-nitrobenzene

Cat. No. B1283776
Key on ui cas rn: 57279-70-6
M. Wt: 246.06 g/mol
InChI Key: SVFZXFVVGNPTEF-UHFFFAOYSA-N
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Patent
US07592331B2

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (3 g, 13.6 mmol) and EtOH (50 mL) was added NaOEt (21% w/w, 50 mL). The mixture stirred for 2 h before concentrating in vacuo. The residue purified by flash chromatography (0-100% EtoAc/Hexane) to afford 62A (3 g, 90%) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.49 (t, 3 H) 4.19 (q, 2 H) 7.22 (dd, 2 H) 7.71-7.81 (m, 1 H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.[CH3:12][CH2:13][O-:14].[Na+]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:14][CH2:13][CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
50 mL
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The residue purified by flash chromatography (0-100% EtoAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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